![molecular formula C6H7BrO B2612263 (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one CAS No. 2580090-65-7](/img/structure/B2612263.png)
(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported. This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle[3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of “(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one” can be inferred from its name. The “bicyclo[3.1.0]” part of the name indicates that the molecule is a bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring. The “hexan-3-one” part indicates that the compound is a six-carbon compound with a ketone functional group at the third carbon .Aplicaciones Científicas De Investigación
Brominated Flame Retardants
Hexabromocyclododecanes (HBCDs) are used as flame retardants in various materials, including thermal insulation, textiles, and electronics. They have been found as contaminants in the environment and humans due to their widespread use. Studies suggest that these compounds are persistent, can bioaccumulate, and may pose risks to human health and the environment. The shift from gamma-HBCD stereoisomer in technical products to alpha-HBCD in biological samples indicates isomer-specific behaviors and potential selective metabolism (Covaci et al., 2006).
Environmental and Health Impacts
Novel Brominated Flame Retardants (NBFRs) , such as DBDPE and BTBPE, developed as replacements for older brominated flame retardants, are increasingly found in the environment. Their ubiquity raises concerns about their fate, bioaccumulation, and potential adverse effects on health and ecosystems. Some NBFRs have been detected in human tissues, suggesting exposure and accumulation. The environmental persistence and toxicological profiles of these compounds warrant further investigation (Xiong et al., 2019).
Chemical Synthesis and Applications
Research on cyclotriphosphazene compounds for their flame retardancy and dielectric properties highlights the chemical versatility and potential applications of brominated compounds in enhancing material properties. These studies focus on the synthesis and structural analysis of compounds that can act as flame retardants or have specific electronic applications, demonstrating the broad utility of brominated compounds in materials science (Usri et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2R,5S)-2-bromobicyclo[3.1.0]hexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-6-4-1-3(4)2-5(6)8/h3-4,6H,1-2H2/t3-,4-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAHXWMVXOMVBT-RVJQKOHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](C(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)
![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)
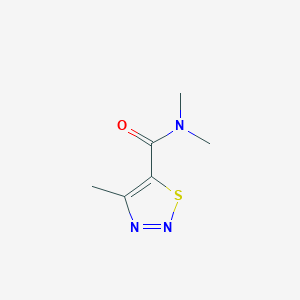
![5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2612190.png)
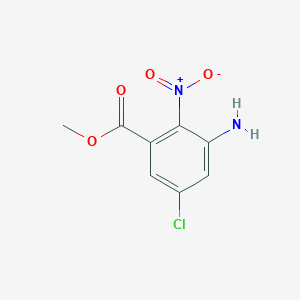
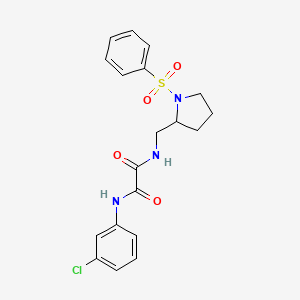

![3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2612196.png)
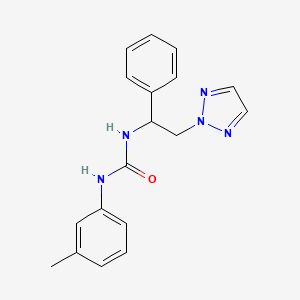
![(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2612200.png)
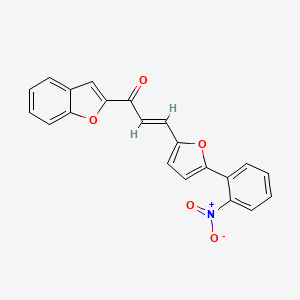
![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)
![2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid](/img/structure/B2612203.png)
